molecular formula C8H7F3O B6341156 1-(Difluoromethoxy)-2-fluoro-3-methylbenzene CAS No. 90370-43-7

1-(Difluoromethoxy)-2-fluoro-3-methylbenzene

Cat. No.: B6341156
CAS No.: 90370-43-7
M. Wt: 176.14 g/mol
InChI Key: DDVOTZUDRGLSSS-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-fluoro-3-methylbenzene is an organic compound characterized by the presence of a difluoromethoxy group, a fluoro group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-2-fluoro-3-methylbenzene typically involves the introduction of the difluoromethoxy group onto a pre-existing benzene ring. One common method is the reaction of a suitable benzene derivative with difluoromethylating agents under specific conditions. For instance, the difluoromethylation can be achieved using difluorocarbene reagents, which are generated in situ from precursors like chlorodifluoromethane in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts, such as copper or palladium, can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-2-fluoro-3-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-2-fluoro-3-methylbenzene exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects .

Comparison with Similar Compounds

    1-(Trifluoromethoxy)-2-fluoro-3-methylbenzene: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    1-(Difluoromethoxy)-2-chloro-3-methylbenzene: Contains a chloro group instead of a fluoro group.

    1-(Difluoromethoxy)-2-fluoro-4-methylbenzene: The methyl group is positioned differently on the benzene ring.

Uniqueness: 1-(Difluoromethoxy)-2-fluoro-3-methylbenzene is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of both difluoromethoxy and fluoro groups enhances its reactivity and potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

1-(difluoromethoxy)-2-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-5-3-2-4-6(7(5)9)12-8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVOTZUDRGLSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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